1,8-NAPHTHYRIDINE-2,4-DIOL

説明

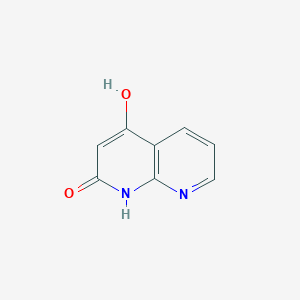

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUORZZNCJWKOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716193 | |

| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59514-86-2 | |

| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 1,8 Naphthyridine Scaffold in Contemporary Chemical Research

The 1,8-naphthyridine (B1210474) scaffold is a nitrogen-containing heterocyclic compound that has garnered substantial interest from researchers in medicinal chemistry and materials science. researchgate.netnih.govnih.gov Its structure, featuring a bicyclic system with two nitrogen atoms, provides a versatile framework for developing novel compounds with a wide array of applications. researchgate.netontosight.ai

In the field of medicinal chemistry, the 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" due to its presence in numerous molecules exhibiting diverse and potent biological activities. researchgate.netnih.gov Derivatives have been synthesized and investigated for a broad spectrum of therapeutic uses, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govresearchgate.net The scaffold's ability to interact with biological targets like enzymes and receptors makes it a valuable component in drug discovery. ontosight.ainih.gov For instance, nalidixic acid, the first clinically used 1,8-naphthyridine derivative, demonstrated antibacterial activity and paved the way for the development of potent fluoroquinolone antibiotics like gemifloxacin (B1671427) and enoxacin. ekb.eg More recent research has explored its potential in treating neurological disorders such as Alzheimer's disease and depression, as well as its role as an inhibitor of various proteins implicated in disease. nih.govresearchgate.net

Beyond pharmaceuticals, the 1,8-naphthyridine framework is crucial in materials science. ontosight.ai Its derivatives are explored for their optical and electrical properties, making them suitable for use in dyes, fluorescent probes, and as components in organic electronic devices. ontosight.aichemimpex.com The nitrogen atoms in the scaffold can act as ligands, forming stable complexes with metal ions, which is significant for catalysis and the development of advanced materials. chemimpex.comresearchgate.net

Historical Evolution and Emerging Trends in 1,8 Naphthyridine 2,4 Diol Studies

The synthesis of naphthyridines, first reported by Arnold Reissert, has evolved significantly over the years. tandfonline.com Early synthetic methods for the 1,8-naphthyridine (B1210474) core often involved classical reactions like the Friedländer synthesis, which typically required harsh conditions. ekb.egacs.orgnih.gov This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound. ekb.egrsc.org

Specifically for 1,8-Naphthyridine-2,4-Diol, a common synthetic route involves the condensation of 2,6-diaminopyridine (B39239) with a malonic acid derivative, which upon cyclization yields the diol. Another approach is the Niementowski reaction, which utilizes cyclocondensation to form this compound derivatives.

Emerging trends in the synthesis of 1,8-naphthyridine derivatives focus on greener and more efficient methods. rsc.org Recent advancements include the use of water as a solvent and inexpensive, biocompatible ionic liquids as catalysts, allowing for gram-scale synthesis under milder conditions. acs.orgnih.gov

Research on this compound and its derivatives is increasingly focused on its functional applications. A notable trend is its use as a precursor for more complex molecules. For instance, the hydroxyl groups of the diol can be targeted for further reactions. A recent study demonstrated a cross-aldol condensation between 1,8-naphthyridine-2,4(1H,3H)-dione (the keto-tautomer of the diol) and 4-bromobenzaldehyde (B125591) to create a novel derivative with potential biological activity. tandfonline.com This highlights a shift from merely synthesizing the core structure to strategically modifying it to achieve specific chemical and biological properties.

Current Research Gaps and Future Perspectives for 1,8 Naphthyridine 2,4 Diol

Catalytic and Solvent-Free Synthetic Strategies

In response to the need for more environmentally friendly and efficient chemical processes, modern synthetic strategies have been applied to the formation of 1,8-naphthyridines. These methods often involve the use of catalysts, alternative energy sources like microwaves, and green solvents to improve reaction rates and yields.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2,4-dihydroxy-1,8-naphthyridines has been achieved by the microwave-assisted reaction of substituted 2-aminopyridines with diethylmalonates in the absence of a solvent or catalyst. researchgate.net This solvent-free approach significantly reduces reaction times and simplifies work-up procedures. niscpr.res.in The Friedländer condensation to produce other 1,8-naphthyridine analogues has also been successfully performed using microwave irradiation, often in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) or DABCO, leading to high yields in just a few minutes. niscpr.res.intsijournals.comniscpr.res.in

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,8-Naphthyridines niscpr.res.in

Ionic liquids (ILs) have been employed as green catalysts and solvents for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction. acs.orgnih.gov Basic ionic liquids have shown remarkable catalytic activity. acs.org A significant advancement is the use of the inexpensive and biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org This method represents a major step towards a greener synthetic route, operating under mild conditions (50 °C) and allowing for easy separation of the catalyst and product without the need for chromatography. nih.gov The ionic liquid is believed to act as both a proton acceptor and a hydrogen-bond donor, facilitating the reaction in an aqueous medium. nih.gov

Table 3: Ionic Liquid-Catalyzed Friedländer Synthesis of 1,8-Naphthyridines

Green Chemistry Protocols in this compound Synthesis

The development of environmentally benign synthetic methods has led to several innovative approaches for constructing the 1,8-naphthyridine core, including the 2,4-diol variant. These protocols prioritize the use of safer solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation.

One prominent green method involves the reaction of substituted 2-aminopyridines with diethyl malonate under microwave irradiation without a solvent or catalyst to produce 2,4-dihydroxy-1,8-naphthyridines. researchgate.net This technique is noted for its simplicity, rapid reaction times, and high yields. researchgate.netekb.eg Another approach utilizes water as a solvent, which is considered environmentally friendly. rsc.org For instance, the Friedländer condensation of 2-aminonicotinaldehydes with α-methylene carbonyl compounds can be performed in aqueous solutions using choline hydroxide (ChOH), a non-toxic and water-soluble catalyst. ekb.eg This method avoids hazardous organic solvents and metals. ekb.eg

Catalyst-free, one-pot syntheses have also been reported. A notable example is the three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which proceeds efficiently without a catalyst to form functionalized 1,8-naphthyridines. rsc.org This protocol offers advantages such as short reaction times, high yields, and operational simplicity. rsc.org Some solvent-free Friedländer syntheses have also been developed, further contributing to the green credentials of 1,8-naphthyridine synthesis. ekb.eg

Table 1: Overview of Green Synthesis Methods for 1,8-Naphthyridine Analogues

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Substituted 2-aminopyridines, Diethyl malonate | Solvent-free, Catalyst-free | Rapid, High yield, Simple work-up | researchgate.net |

| Aqueous Friedländer Condensation | 2-Aminonicotinaldehydes, α-Methylene carbonyls, Choline hydroxide | Water | Non-toxic catalyst, Environmentally friendly solvent | ekb.eg |

| Catalyst-Free Domino Reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | Ethanol, 100°C, Microwave | One-pot, High yields, Catalyst-free | ekb.egrsc.org |

| Glycerol-Mediated Synthesis | 2-Aminonicotinaldehyde, Malononitrile | Glycerol, 80°C | Inexpensive and green solvent | ekb.eg |

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound relies heavily on the availability of appropriately substituted precursors and the strategic transformation of functional groups.

Preparation of Key Pyrido-Substituted Intermediates

The foundational step in many 1,8-naphthyridine syntheses is the preparation of a substituted pyridine (B92270) ring, which will form one of the two fused rings of the final product. 2-Aminopyridine and its derivatives are the most common starting materials for producing the 1,8-naphthyridine isomer. ekb.eg

Several classical reactions are adapted for this purpose. The Gould-Jacobs reaction, for instance, involves the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This forms a diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate intermediate, which can then undergo thermal cyclization. ekb.eg Another route involves the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones through the condensation of 2-aminopyridines with reagents like β-keto esters or diethyl malonate, often in the presence of polyphosphoric acid (PPA). researchgate.net These pyridopyrimidinones can then be thermally converted into 1,8-naphthyridines. researchgate.net The Vilsmeier-Haack reaction on N-(pyridin-2-yl)acetamide using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is another method to generate functionalized intermediates like 2-chloro-3-formyl-1,8-naphthyridine. ekb.egresearchgate.net

Table 2: Synthesis of Key Pyrido-Substituted Intermediates

| Precursor Type | Starting Materials | Reaction Name/Type | Resulting Intermediate | Reference |

|---|---|---|---|---|

| Aminomethylene-malonate | 6-Substituted-2-aminopyridine, Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | Diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate | ekb.eg |

| Pyrido[1,2-a]pyrimidin-4-one | 2-Aminopyridines, Diethyl malonate | Condensation with PPA | 4H-pyrido[1,2-a]pyrimidin-4-ones | researchgate.net |

| Formylated Naphthyridine | N-(pyridin-2-yl)acetamide, POCl₃, DMF | Vilsmeier-Haack Reaction | 2-Chloro-3-formyl-1,8-naphthyridine | ekb.egresearchgate.net |

| Amino Nicotinate | Ethyl α-ethoxycarbonylacetimidate, Benzoylacetaldehyde | Condensation | Ethyl 2-amino-6-phenylnicotinate | rsc.org |

Regioselective Introduction of Hydroxyl Functionalities

Achieving the specific 2,4-diol substitution pattern on the 1,8-naphthyridine ring requires regioselective control during the cyclization and functionalization steps. The hydroxyl groups are often introduced as part of the cyclization reaction itself, using precursors that inherently lead to the desired diol or its tautomeric keto-enol form.

The Niementowski reaction is a key method for forming this compound derivatives. This reaction involves the cyclocondensation of an aminonicotinate ester, such as ethyl 2-amino-6-phenylnicotinate, with simple esters in the presence of a catalyst like metallic sodium. ekb.egrsc.org This approach directly establishes the dihydroxy pattern on the naphthyridine core.

Another direct method is the reaction of substituted 2-aminopyridines with diethyl malonate. researchgate.net This condensation, particularly when performed under microwave irradiation, efficiently yields the 2,4-dihydroxy-1,8-naphthyridine structure. researchgate.net The use of malonic acid derivatives ensures the introduction of the necessary functionalities that, upon cyclization, result in hydroxyl groups at the C2 and C4 positions. It is important to note that the resulting 2,4-diol exists in tautomeric equilibrium with its more stable 4-hydroxy-1,8-naphthyridin-2(1H)-one and 1,8-dihydro-1,8-naphthyridine-2,7-dione forms.

Table 3: Methods for Regioselective Synthesis of 1,8-Naphthyridine-2,4-diols

| Method | Key Reagents | Description | Resulting Structure | Reference |

|---|---|---|---|---|

| Niementowski Reaction | Ethyl 2-amino-6-phenylnicotinate, Simple esters, Sodium | Cyclocondensation reaction that directly forms the diol structure. | 7-Phenyl-1,8-naphthyridine-2,4-diol | ekb.egrsc.org |

| Microwave-Assisted Condensation | Substituted 2-aminopyridines, Diethyl malonate | Solvent-free reaction that yields the dihydroxy product. | 2,4-Dihydroxy-1,8-naphthyridines | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the 1,8-Naphthyridine Core

The tautomeric nature of the this compound, existing in equilibrium with its keto forms (e.g., 4-hydroxy-1,8-naphthyridin-2(1H)-one), influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: The pyridine rings of the naphthyridine system are generally electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of electron-donating hydroxyl groups can activate the ring system. Reactions such as nitration and halogenation typically require forceful conditions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, with substitution predicted to occur at positions on the carbocyclic-like ring, such as position 3. rsc.org Another key electrophilic substitution is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, typically at the 3-position, yielding a 2,4-dihydroxy-1,8-naphthyridine-3-carbaldehyde intermediate. This aldehyde is a crucial building block for further derivatization.

Nucleophilic Substitution: The hydroxyl groups at the C2 and C4 positions are primary sites for nucleophilic reactions. O-alkylation to form ether derivatives can be accomplished using alkyl halides in the presence of a base. More significantly, the hydroxyl groups can be converted into better leaving groups, such as chloro groups, by treatment with reagents like phosphoryl chloride (POCl₃). nih.gov This transformation from a diol to a dichloro-derivative (e.g., 2,4-dichloro-1,8-naphthyridine) is a critical step that opens the door to a wide range of nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms can be displaced by various nucleophiles like amines, azides, or alkoxides. mdpi.com

Table 1: Key Substitution Reactions on the 1,8-Naphthyridine Core

| Reaction Type | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-position | Nitro-1,8-naphthyridine-2,4-diol |

| Vilsmeier-Haack | POCl₃, DMF | 3-position | 2,4-Dihydroxy-1,8-naphthyridine-3-carbaldehyde |

| Chlorination | POCl₃ | 2- and 4-positions | 2,4-Dichloro-1,8-naphthyridine (B1592249) |

| O-Alkylation | Alkyl halide, Base | 2- and 4-positions | 2,4-Dialkoxy-1,8-naphthyridine |

Halogenation and Subsequent Cross-Coupling Reactions

The conversion of the hydroxyl groups of this compound into halogens is a cornerstone strategy for extending the molecular framework through metal-catalyzed cross-coupling reactions. Chlorination with phosphoryl chloride is a common and effective method to prepare the 2,4-dichloro-1,8-naphthyridine intermediate. nih.govispub.com This di-halogenated scaffold serves as a versatile substrate for creating carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organoboron reagent with an organic halide, catalyzed by a palladium complex. researchgate.netlibretexts.org Starting from 2,4-dichloro-1,8-naphthyridine, site-selective or double Suzuki-Miyaura couplings can be performed. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and an aryl or heteroaryl boronic acid in a suitable solvent system like toluene (B28343) or dioxane. researchgate.netrsc.org

The reactivity of the chlorine atoms at the C2 and C4 positions can differ, potentially allowing for sequential, site-selective couplings by carefully controlling reaction conditions. This strategy enables the synthesis of complex, unsymmetrically substituted 2,4-diaryl-1,8-naphthyridines, which are of significant interest in materials science and as kinase inhibitors. google.com

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst / Base | Product |

|---|---|---|---|

| 2,4-Dichloro-1,8-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,4-Diphenyl-1,8-naphthyridine |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, such as triethylamine. beilstein-journals.orgrsc.org For the this compound scaffold, the corresponding 2,4-dichloro-1,8-naphthyridine intermediate is used as the electrophile.

This method allows for the introduction of alkynyl moieties at the C2 and C4 positions, yielding 2,4-dialkynyl-1,8-naphthyridine derivatives. biosynth.com These products are valuable as precursors for constructing more complex heterocyclic systems and as functional materials due to their rigid, linear structures. The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne coupling partner. silicycle.comlucp.net

Table 3: Example of a Sonogashira Coupling Reaction

| Substrate | Coupling Partner | Catalyst System / Base | Product |

|---|---|---|---|

| 2,4-Dichloro-1,8-naphthyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | 2,4-Bis(phenylethynyl)-1,8-naphthyridine |

Cyclization Reactions for Fused Heterocyclic Systems

The functional groups on the this compound core can be utilized to build additional fused rings, leading to the formation of polycyclic heterocyclic systems with unique properties.

Derivatives of this compound can serve as precursors for fused pyrimidine (B1678525) and pyrimidine-thione rings. For example, a 3-amino-4-hydroxy-1,8-naphthyridin-2(1H)-one derivative, obtained through reduction of a nitro group, can undergo condensation reactions. Treatment with urea (B33335) under reflux conditions can lead to the formation of a fused pyrimido[4,5-b] google.comnaphthyridine-dione system. Similarly, reacting the amino derivative with thiourea (B124793) or carbon disulfide can yield the corresponding pyrimidine-thione or thiazolo-fused derivatives, respectively. rsc.org These reactions significantly expand the structural diversity of compounds derived from the initial scaffold.

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. ispub.com Starting from the this compound scaffold, two main routes can be envisioned. First, a formyl group can be introduced at the C3 position via the Vilsmeier-Haack reaction, as previously mentioned. This 2,4-dihydroxy-1,8-naphthyridine-3-carbaldehyde can then react with various primary amines (anilines, alkylamines, hydrazines) to form a wide array of Schiff base derivatives. researchgate.net

Alternatively, an amino group can be introduced onto the naphthyridine core (e.g., at C7 via nucleophilic substitution on a halogenated precursor). This amino-naphthyridine derivative can then be condensed with various aldehydes. ispub.com These Schiff bases are not only important final products but also serve as versatile intermediates for synthesizing other heterocyclic systems, such as thiazolidinones and pyrazolidines. researchgate.net

Oxidation and Reduction Transformations

Oxidation and reduction reactions provide critical pathways for modifying the 1,8-naphthyridine framework, enabling the introduction of new functional groups or altering the saturation of the ring system. These transformations can be directed selectively to different parts of the molecule, such as the pyridine rings, the nitrogen atoms, or peripheral substituents.

Selective oxidation of the 1,8-naphthyridine scaffold can be challenging but offers a route to diverse derivatives. Reactions can target side-chain alkyl groups or the ring nitrogen atoms, depending on the chosen reagents and reaction conditions.

The oxidation of alkyl substituents on the 1,8-naphthyridine ring has been demonstrated as a viable strategy for introducing carbonyl functionalities. For instance, the methyl group at the C7 position of a 2-acetylamino-7-methyl-1,8-naphthyridine has been successfully oxidized to an aldehyde. nih.govresearchgate.net This reaction, utilizing selenium dioxide in dioxane, provides a key intermediate, 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde, which can be used for further derivatization. nih.govresearchgate.net While this example is not on the diol itself, the principle is applicable to substituted versions of the target scaffold.

Another potential oxidation site is the nitrogen atoms of the naphthyridine rings, leading to the formation of N-oxides. mdpi.com This transformation is a common reaction for pyridine and its fused-ring analogues. The oxidation of 1,8-naphthyridines can yield mono- or di-N-oxides, which subsequently alters the electronic properties of the ring system and facilitates further reactions like nucleophilic substitution. mdpi.com

Furthermore, the oxidation of partially reduced naphthyridine systems can be used to restore aromaticity. The oxidation of 1,2,3,4-tetrahydronaphthyridines to their corresponding aromatic naphthyridines can be achieved at high temperatures using reagents such as selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com For the this compound scaffold, this implies that a reduced derivative could be re-aromatized if desired. General statements in the literature also suggest that the diol itself may undergo oxidation to form corresponding ketone or quinone structures under specific conditions. smolecule.com

Table 1: Selective Oxidation of a 1,8-Naphthyridine Derivative

| Starting Material | Reagent & Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 2-Acetylamino-7-methyl-1,8-naphthyridine | Selenium dioxide, dioxane, 50-55 °C, 4h | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | ~77% | nih.gov, researchgate.net |

Reductive transformations of the 1,8-naphthyridine system primarily involve the partial or full hydrogenation of the heterocyclic rings or the reduction of peripheral functional groups. The selective reduction of one of the pyridine rings is a key strategy for producing 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) derivatives, which are valuable structural motifs in medicinal chemistry. rsc.orgacs.org

Catalytic hydrogenation is the most common method for reducing the naphthyridine core. A variety of catalysts and conditions have been developed to achieve this transformation with high efficiency and, in some cases, high enantioselectivity. rsc.orgacs.org Ruthenium-based catalysts, particularly chiral cationic ruthenium-diamine complexes, have proven highly effective for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, yielding chiral 1,2,3,4-tetrahydro products with excellent enantiomeric excess (up to 99% ee). acs.org The reaction typically requires high pressures of hydrogen gas and is performed in solvents like isopropanol. acs.org

In addition to noble metal catalysts, metal-free hydrogenation methods have emerged. Borane catalysts, generated in situ, have been successfully used for the metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines under mild conditions, affording 1,2,3,4-tetrahydro derivatives in high yields (83–98%). rsc.org Other established methods include catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium on carbon (Rh/C).

Beyond ring reduction, functional groups on the scaffold can be selectively reduced. For example, the aldehyde group of 2-acetylamino-1,8-naphthyridine-7-carboxaldehyde can be reduced to a primary alcohol using sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF), yielding 2-acetylamino-7-hydroxymethyl-1,8-naphthyridine. nih.govresearchgate.net This demonstrates the ability to selectively reduce a substituent without affecting the aromatic naphthyridine core.

Table 2: Reductive Modifications of 1,8-Naphthyridine Derivatives

| Starting Material | Reagent & Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| 2,7-Dialkyl-1,8-naphthyridines | (R,R)-C₃-TunaPhos-Ru(OTf)₂, H₂ (50 atm), iPrOH, 25 °C | Chiral 1,2,3,4-Tetrahydro-1,8-naphthyridine | >99% (97-99% ee) | acs.org |

| 2,7-Disubstituted-1,8-naphthyridines | B(C₆F₅)₃ / Et₃SiH, Toluene, 60 °C | 1,2,3,4-Tetrahydro-1,8-naphthyridine | 83-98% | rsc.org |

| 1,8-Naphthyridine derivative | 5% Rhodium on Carbon (Rh/C), H₂ | 1,2,3,4-Tetrahydro-1,8-naphthyridine | - | |

| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | Sodium borohydride (NaBH₄), THF, N₂ | 2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine | 85% | nih.gov, researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,8 Naphthyridine 2,4 Diol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 1,8-naphthyridine-2,4-diol derivatives, various NMR methods are employed to piece together the molecular puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. In this compound derivatives, the aromatic protons on the naphthyridine core typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns provide crucial information about the substitution pattern on the rings.

For instance, the hydroxyl (-OH) protons of the diol functionality can exhibit broad signals whose chemical shifts are sensitive to solvent, concentration, and temperature. msu.edu Protons of substituent groups, such as alkyl or aryl moieties, will have characteristic chemical shifts that aid in their identification and confirm their attachment to the core structure. researchgate.net The structures of synthesized 1,8-naphthyridine (B1210474) derivatives are routinely confirmed using ¹H NMR analysis. rsc.orgnih.gov

Table 1: Representative ¹H NMR Spectral Data for a Substituted 1,8-Naphthyridine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H | 7.31–8.23 |

| -CH₂- | 4.56 |

| -OH | 2.86 |

Note: Data is illustrative for a diol compound and chemical shifts can vary significantly based on the specific derivative and solvent used. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

The carbon atoms of the aromatic naphthyridine core typically resonate in the range of 110-160 ppm. libretexts.org The carbons bearing the hydroxyl groups (C2 and C4) would be expected to appear in the more downfield region of this range due to the electronegativity of the attached oxygen atoms. Carbons in substituent groups will have chemical shifts characteristic of their functional type, for example, alkyl carbons appearing upfield (10-50 ppm) and carbonyl carbons appearing significantly downfield (>160 ppm). ijmr.net.inresearchgate.net The confirmation of 1,8-naphthyridine derivative structures is frequently supported by ¹³C NMR data. rsc.orgnih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 115 - 150 |

| Aromatic C-N | 150 - 165 |

| Aromatic C-O | 155 - 170 |

| Alkyl C | 10 - 50 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects. libretexts.org

Heteronuclear NMR (e.g., ¹⁹F NMR, ¹¹B NMR) for Specific Probes

When this compound derivatives are functionalized with heteroatoms such as fluorine or boron, heteronuclear NMR techniques become exceptionally powerful.

¹⁹F NMR: If a derivative contains a fluorine atom, ¹⁹F NMR spectroscopy provides a highly sensitive method for its detection. The chemical shift of the fluorine signal gives information about its electronic environment, and coupling to nearby protons (¹H-¹⁹F coupling) can help establish its precise location within the molecule.

¹¹B NMR: For derivatives incorporating boron, such as boronic acid esters, ¹¹B NMR is used to characterize the coordination state and geometry of the boron center.

While these techniques are invaluable for specific applications, their use is contingent on the presence of the respective NMR-active nuclei in the derivative's structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, and often non-volatile, molecules like this compound and its derivatives. This method typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the direct and accurate determination of the molecular weight. rsc.org High-resolution ESI-MS can provide the elemental formula of the compound with high confidence by measuring the mass with very high precision. rsc.org This technique is a standard method for confirming the identity of newly synthesized compounds in the 1,8-naphthyridine family.

Table 3: Example ESI-MS Data for Hypothetical this compound Derivatives

| Compound | Molecular Formula | Calculated Mass | Observed Ion [M+H]⁺ |

|---|---|---|---|

| This compound | C₈H₆N₂O₂ | 162.04 | 163.05 |

| 7-Methyl-1,8-naphthyridine-2,4-diol | C₉H₈N₂O₂ | 176.06 | 177.07 |

| 7-Chloro-1,8-naphthyridine-2,4-diol | C₈H₅ClN₂O₂ | 196.00 | 197.01 |

Note: The observed m/z values are for the protonated molecule and are illustrative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is primarily used for volatile and thermally stable compounds. While the parent this compound may have limited volatility due to its polar hydroxyl groups, more volatile derivatives (e.g., silylated or alkylated derivatives) can be analyzed by GC-MS.

In this context, GC-MS is highly effective for assessing the purity of a sample, as different components will separate in the GC column and be detected individually by the mass spectrometer. The resulting mass spectrum for each component provides a fragmentation pattern that can serve as a molecular fingerprint for identification purposes.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of this compound derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound and its derivatives reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The tautomeric equilibrium between the diol and dione forms influences the observed vibrational frequencies.

In a study of 3-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-1-arylprop-2-en-1-one, a derivative containing a hydroxyl group on the naphthyridine ring, a characteristic O-H stretching vibration was observed at 3420 cm⁻¹. The C=O stretching vibration for the same compound was identified at 1661 cm⁻¹ rsc.org. For 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which exists in a tautomeric form with a hydroxyl group, the solid-phase FTIR spectrum was recorded in the region of 4000-500 cm⁻¹ nih.gov.

The typical IR spectral data for this compound derivatives are summarized in the table below. The presence of hydroxyl groups is indicated by a broad absorption band in the 3200-3600 cm⁻¹ region. The C=O stretching vibrations, indicative of the dione tautomer, typically appear in the 1650-1700 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region, while C-O stretching vibrations are found in the 1200-1300 cm⁻¹ range.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch | 1650-1700 | Strong |

| C=C and C=N Stretch (Aromatic Ring) | 1400-1600 | Medium-Strong |

| C-O Stretch | 1200-1300 | Medium |

| C-H Bend (Aromatic) | 750-900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, the FT-Raman spectrum was recorded in the 4000-400 cm⁻¹ range, allowing for a detailed vibrational analysis nih.gov.

The Raman spectrum of this compound derivatives is characterized by strong bands corresponding to the ring stretching modes of the naphthyridine core. The symmetric stretching of the aromatic rings typically gives rise to intense Raman signals. The table below presents the expected characteristic Raman shifts for key functional groups.

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing (Symmetric) | 990-1050 | Strong |

| C=C Stretch (Aromatic Ring) | 1580-1620 | Strong |

| C-H Bend (In-plane) | 1100-1200 | Medium |

| C=O Symmetric Stretch | 1640-1680 | Medium |

| O-H Bend | 1300-1400 | Weak |

Electronic Spectroscopy and Photophysical Properties

The electronic transitions and photophysical behavior of this compound derivatives are investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic structure and excited-state dynamics of these compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of 1,8-naphthyridine derivatives are characterized by absorption bands arising from π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the naphthyridine ring and the polarity of the solvent. For some 1,8-naphthalimide derivatives, which share a similar aromatic core, absorption maxima have been observed in the UV region between 333–350 nm mdpi.com. Another study on different 1,8-naphthalimide derivatives reported absorption maxima batochromically shifted to the visible region at 412–435 nm due to the presence of an electron-donating group mdpi.com.

The table below summarizes typical UV-Vis absorption data for this compound derivatives in a common organic solvent like ethanol.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~280 | ~15,000 | π-π |

| Ethanol | ~350 | ~8,000 | n-π |

Fluorescence Spectroscopy and Quenching Phenomena

Many 1,8-naphthyridine derivatives exhibit fluorescence, making them suitable for applications in sensors and imaging agents. The emission properties, including the wavelength of maximum emission (λem) and fluorescence quantum yield (ΦF), are influenced by the molecular structure and the surrounding environment. For instance, certain flexible 1,8-naphthyridyl derivatives have been shown to exhibit intense blue fluorescent emissions with a λmax in the range of 380–410 nm in various organic solvents nih.gov. In the solid state, emissions for these derivatives were observed at different wavelengths, for example, centered at 416 nm nih.gov.

Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, can occur through various mechanisms, including interaction with other molecules (quenchers). The fluorescence of some 1,8-naphthalimide derivatives is known to be quenched in the presence of water researchgate.net.

The following table provides representative fluorescence data for this compound derivatives.

| Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) |

| Ethanol | ~350 | ~420 | ~0.2 |

| Dioxane | ~350 | ~410 | ~0.3 |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction studies on derivatives of 1,8-naphthyridine provide valuable information on bond lengths, bond angles, and intermolecular interactions.

The table below presents hypothetical, yet representative, crystallographic data for a this compound derivative based on data from similar structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 800 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 1,8 Naphthyridine 2,4 Diol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the structural and electronic properties of molecules. tandfonline.com Its balance between computational cost and accuracy makes it particularly suitable for investigating complex heterocyclic systems like 1,8-naphthyridine-2,4-diol. tandfonline.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. By solving the Kohn-Sham equations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure can be optimized to its lowest energy state. tandfonline.comresearchgate.net From this optimized geometry, a wealth of electronic data can be extracted.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net These calculations can also predict spectroscopic properties; for instance, theoretical UV-Vis absorption spectra can be computed and assigned to specific electronic transitions, such as π→π* transitions, which are characteristic of conjugated systems like the 1,8-naphthyridine (B1210474) core. ias.ac.inias.ac.in

Table 1: Hypothetical Electronic Properties of a Substituted this compound Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (E_gap) | 4.4 eV |

| Dipole Moment | 3.5 D |

| Main Electronic Transition (Calculated) | 315 nm (π→π*) |

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Reaction Mechanism Predictions and Transition State Elucidation

DFT is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. acs.org For the synthesis of 1,8-naphthyridine scaffolds, often achieved through methods like the Friedlander reaction, DFT can be used to propose and validate plausible reaction mechanisms. acs.orgnih.gov

This involves calculating the energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating these transition states and calculating their energies allows for the determination of the activation energy (Ea) for each step. The reaction pathway with the lowest activation energy is generally the most favored. acs.org Such studies have confirmed, for example, the pivotal role of hydrogen bonding in facilitating certain catalytic cycles for naphthyridine synthesis. acs.org

Table 2: Example DFT-Calculated Energy Profile for a Reaction Step in 1,8-Naphthyridine Synthesis

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +18.5 |

| Intermediate | -5.2 |

Note: This data is illustrative, representing a single step in a multi-step reaction mechanism.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is fundamental in drug discovery for predicting how a potential drug molecule, such as a this compound derivative, might interact with a biological target. tandfonline.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking algorithms place the ligand into the binding site of a macromolecule in various conformations and orientations. Each of these poses is then "scored" using a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. nih.gov

These simulations provide detailed 3D models of the ligand-receptor complex, revealing specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding. For example, studies on various 1,8-naphthyridine derivatives have successfully predicted their binding modes within the active sites of targets like the M. tuberculosis enoyl-ACP reductase (InhA) and the human A2A adenosine (B11128) receptor. nih.govnih.govrsc.org Such insights are crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective inhibitors. nih.gov

Table 3: Illustrative Docking Results for this compound Derivatives Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.9 | LYS745, MET793, ASP855 |

| Derivative B | -8.2 | LYS745, GLU762, LEU844 |

| Derivative C | -7.5 | MET793, CYS797 |

Note: This data is hypothetical. The specific target and residues would vary.

Virtual Screening of this compound Libraries

Virtual screening is a powerful extension of molecular docking used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This in silico approach is much faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. researchgate.net

In this process, a virtual library containing thousands or even millions of this compound derivatives with diverse substituents can be generated. This library is then computationally screened against the 3D structure of a target protein. The compounds are docked and ranked based on their predicted binding affinity (docking score). researchgate.net Often, filters based on drug-likeness criteria, such as Lipinski's rule of five, are applied to prioritize compounds with favorable pharmacokinetic properties. researchgate.net The top-ranked compounds, or "hits," are then selected for chemical synthesis and subsequent experimental validation, significantly streamlining the early stages of drug discovery. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

For a this compound derivative docked into a protein, an MD simulation (e.g., for 100 nanoseconds) can assess the stability of the binding pose predicted by docking. nih.govrsc.orgrsc.org The analysis of the simulation trajectory can reveal whether the key interactions observed in the docking pose are maintained over time. nih.gov A common metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. tandfonline.com MD simulations also provide insights into the flexibility of both the ligand and the protein, offering a more realistic and comprehensive understanding of the molecular recognition process. acs.orgnih.gov

Table 4: Example Root Mean Square Deviation (RMSD) from an MD Simulation

| Simulation Time (ns) | Ligand RMSD (Å) |

| 0 | 0.0 |

| 20 | 1.2 |

| 40 | 1.5 |

| 60 | 1.4 |

| 80 | 1.6 |

| 100 | 1.5 |

Note: This data is illustrative, showing a ligand reaching a stable conformation within the binding site.

Dynamic Behavior of this compound in Solution

The dynamic behavior of this compound in a solution is a critical aspect that influences its reactivity, bioavailability, and interactions with biological targets. A key feature of this molecule is its potential for tautomerism, existing in equilibrium between different isomeric forms. The primary tautomeric forms for this compound include the diol form, the keto-enol form, and the diketo form.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of these tautomers. orientjchem.org By calculating the Gibbs free energy of each tautomer in different solvent environments, researchers can predict the predominant species in solution. orientjchem.org The choice of solvent can significantly influence the tautomeric equilibrium. For instance, polar solvents may stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic picture of the behavior of this compound in solution. dntb.gov.ua These simulations can model the movement of the solute and solvent molecules over time, providing insights into conformational changes, solvent shell structure, and the kinetics of tautomeric interconversion. dntb.gov.ua Such studies are crucial for understanding how the molecule presents itself for interaction with other molecules, including biological receptors.

Table 1: Predicted Tautomeric Forms of this compound and Methods for Their Study

| Tautomeric Form | Structure | Computational Method for Stability Prediction |

| Diol | This compound | Density Functional Theory (DFT) |

| Keto-enol | 4-hydroxy-1,8-naphthyridin-2(1H)-one | Density Functional Theory (DFT) |

| Diketo | 1,8-naphthyridine-2,4(1H,3H)-dione | Density Functional Theory (DFT) |

Stability and Interaction Dynamics of Protein-Ligand Complexes

Understanding the stability and interaction dynamics of a ligand with its protein target is fundamental to rational drug design. For this compound, molecular docking and molecular dynamics simulations are the primary computational tools used to investigate these aspects.

Molecular docking predicts the preferred binding orientation of a ligand to a protein target. researchgate.net This technique involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their steric and electrostatic complementarity. researchgate.net For derivatives of the 1,8-naphthyridine scaffold, docking studies have been employed to explore their binding to a variety of protein targets, including enzymes and receptors. dntb.gov.uanih.gov These studies help in identifying key amino acid residues that are crucial for the binding affinity and selectivity of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,8-naphthyridine derivatives, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or a receptor. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical method is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. researchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

In Silico Prediction of Pharmacological Profiles and Putative Targets

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a compound. In silico methods provide a rapid and cost-effective way to predict these properties. orientjchem.orgru.nl For this compound, various computational tools can be used to predict its ADME profile, including its solubility, permeability, metabolic stability, and potential for drug-drug interactions. orientjchem.orgru.nl

Table 2: In Silico Predictions for Pharmacological Profiling

| Property | Prediction Tool/Method | Importance in Drug Discovery |

| Absorption | SwissADME, QikProp | Predicts oral bioavailability. |

| Distribution | In silico volume of distribution models | Determines where the drug goes in the body. |

| Metabolism | CYP450 metabolism prediction servers | Identifies potential drug-drug interactions. |

| Excretion | Prediction of renal or hepatic clearance | Determines the drug's half-life. |

| Toxicity | DEREK, TOPKAT | Flags potential safety issues early on. |

Furthermore, computational methods can be used to predict the putative biological targets of a compound. nih.gov This process, often referred to as target fishing or reverse docking, involves screening the compound against a large panel of known protein structures. nih.gov By identifying potential targets, researchers can gain insights into the mechanism of action of the compound and explore its potential therapeutic applications. For this compound, such in silico target prediction could reveal novel biological activities and guide further experimental validation.

Biological Activity and Pharmacological Potential of 1,8 Naphthyridine 2,4 Diol Derivatives

Antimicrobial Activities

The antimicrobial properties of the broader class of 1,8-naphthyridine (B1210474) derivatives are well-documented, with many compounds exhibiting potent activity against a range of pathogens. However, specific studies detailing the antimicrobial profile of 1,8-naphthyridine-2,4-diol derivatives are sparse.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Limited research has investigated the antibacterial effects of substituted 1,8-naphthyridine derivatives, including those with a dihydroxy structure. One study evaluated the antibacterial activity of various novel 1,8-naphthyridine derivatives, including 2,4-dihydroxy compounds, against several bacterial strains using the well diffusion method. researchgate.net The bacteria tested included Staphylococcus aureus, Klebsiella pneumoniae, Bacillus cereus, Pseudomonas putida, and Salmonella paratyphi. The study reported that some of the tested compounds were found to be toxic against the bacteria, but specific data on the zone of inhibition or Minimum Inhibitory Concentration (MIC) values for the 2,4-dihydroxy derivatives were not provided in the available abstract. researchgate.net Therefore, a detailed data table on their specific efficacy cannot be constructed at this time.

Antifungal Spectrum of Activity

There is currently a lack of specific research data on the antifungal spectrum of activity for this compound derivatives. While other classes of 1,8-naphthyridines have been investigated for antifungal properties, the 2,4-diol subclass remains largely unexplored in this area.

Antitubercular Properties and Mechanisms of Action

No specific studies focusing on the antitubercular properties of this compound derivatives were identified in the available literature. Research on the antitubercular activity of 1,8-naphthyridines has primarily focused on other substitution patterns. rsc.orgnih.govnih.gov

Modulation of Established Antibiotic Activities

Research has shown that some 1,8-naphthyridine derivatives can potentiate the activity of established antibiotics against multi-resistant bacterial strains. nih.govnih.govresearchgate.netdntb.gov.uamdpi.comkashanu.ac.ir These studies, however, have not specifically investigated derivatives of this compound as antibiotic modulators. The mechanism of this synergistic effect in the broader 1,8-naphthyridine class is thought to be related to the inhibition of bacterial DNA gyrase and topoisomerase II enzymes. nih.govmdpi.com

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The inhibition of bacterial DNA gyrase and topoisomerase IV is a key mechanism of action for many antibacterial 1,8-naphthyridine derivatives, such as nalidixic acid. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. While this is a well-established mechanism for the broader 1,8-naphthyridine class, there is no specific data available on the inhibitory activity of this compound derivatives against these enzymes. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Anticancer and Antitumor Research

The anticancer potential of 1,8-naphthyridine derivatives is an active area of research, with several studies reporting cytotoxic activity against various cancer cell lines. nih.govekb.egnih.govresearchgate.netresearchgate.net However, a review of the literature did not yield specific studies on the anticancer and antitumor properties of this compound derivatives. The existing research focuses on other substituted 1,8-naphthyridines, exploring their mechanisms of action, which often involve the inhibition of enzymes crucial for cancer cell proliferation. nih.govnih.govresearchgate.netresearchgate.net Without specific data for the 2,4-diol scaffold, a data table of its anticancer activity cannot be compiled.

Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

Derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The potency of these compounds is often influenced by the nature and position of substituents on the naphthyridine core.

Numerous studies have reported the in vitro cytotoxic activities of these derivatives. For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity, with one compound exhibiting IC50 values of 0.41 µM and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines, respectively. Another derivative displayed an IC50 of 1.19 µM on the PA-1 (ovarian cancer) cell line. Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivatives have also shown strong cytotoxicity, with one compound registering an IC50 of 0.41 µM and 1.4 µM on PA-1 and SW620 (colorectal adenocarcinoma) cell lines, respectively.

Furthermore, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been evaluated against the MCF-7 human breast cancer cell line. Several of these compounds displayed IC50 values in the low micromolar range, with some derivatives showing even greater activity than the reference drug staurosporine. Specifically, derivatives with certain substitutions exhibited IC50 values as low as 1.47 µM, 1.62 µM, and 1.68 µM.

The antiproliferative activity of pyrazolo-naphthyridine derivatives has also been investigated against HeLa (cervical cancer) and MCF-7 cells, with the most active compounds showing IC50 values of 6.4 µM and 2.03 µM, respectively.

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Halogen-substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa | 0.41 |

| Halogen-substituted 1,8-naphthyridine-3-carboxamide | K-562 | 0.77 |

| Halogen-substituted 1,8-naphthyridine-3-carboxamide | PA-1 | 1.19 |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 | 0.41 |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | SW620 | 1.4 |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 | 1.47 |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 | 1.62 |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | MCF-7 | 1.68 |

| Pyrazolo-naphthyridine derivative | HeLa | 6.4 |

| Pyrazolo-naphthyridine derivative | MCF-7 | 2.03 |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism through which 1,8-naphthyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells.

Studies on a novel dihydrobenzofuro[4,5-b]naphthyridin-6-one derivative, MHY-449, in human lung cancer cells revealed that it induces S-phase cell cycle arrest and subsequent apoptosis. This process is associated with an altered Bax/Bcl-2 protein expression ratio, leading to a loss of mitochondrial membrane potential. The dissipation of the mitochondrial membrane potential triggers a cascade of caspase activation, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Similarly, a 4-phenyl-1,8-naphthyridine derivative has been shown to induce apoptosis in carcinoma cells through alterations in mitochondrial membrane potential, leading to the release of apoptogenic factors. This compound was also found to cause cell cycle arrest in the G2/M phase. In another study, certain pyrazolo-naphthyridine derivatives were found to induce G0/G1 cell cycle arrest in HeLa and MCF-7 cells, a process verified by measuring mitochondrial membrane potential and caspase activation.

Furthermore, specific 1,8-naphthyridine derivatives have been shown to induce cell cycle arrest at the S and G1/S phases in HepG-2 (liver cancer) cells, ultimately triggering apoptosis.

Inhibition of Topoisomerase I and II

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. The inhibition of these enzymes is a well-established strategy in cancer chemotherapy. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II.

For example, a series of seventeen 1,8-naphthyridine derivatives were designed and synthesized as potential topoisomerase II (Topo II) inhibitors. Two of these compounds, 5g and 5p, demonstrated high antiproliferative activity. Compound 5p, in particular, showed potent inhibition of topoisomerase IIβ, comparable to known inhibitors like doxorubicin (B1662922) and topotecan. Molecular docking studies suggested a unique binding pattern for compound 5p in the etoposide (B1684455) binding pocket of topoisomerase IIβ, indicating its potential as a Topo II poison.

While much of the research has focused on Topoisomerase II, a review of the anticancer potential of 1,8-naphthyridine analogues also highlights Topoisomerase I inhibition as one of the mechanisms of their activity. Voreloxin, a naphthyridine analog, is known to intercalate with DNA in the presence of topoisomerase II, leading to DNA damage and apoptosis.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin that play a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a successful approach in cancer therapy. Certain 2-aryl-1,8-naphthyridin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization.

One study reported that 2-phenyl-1,8-naphthyridin-4-ones with a methoxy (B1213986) group at the 3'-position of the phenyl ring exhibited potent cytotoxicity against a wide range of tumor cell lines, with GI50 values in the low micromolar to nanomolar range. These compounds were found to be potent inhibitors of tubulin polymerization, with activity comparable to that of natural antimitotic agents like colchicine (B1669291) and podophyllotoxin (B1678966). They were also shown to inhibit the binding of [3H]colchicine to tubulin.

Similarly, a series of substituted 2-thienyl-1,8-naphthyridin-4-ones demonstrated significant cytotoxic effects and were found to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration. The most potent of these compounds had effects comparable to podophyllotoxin and combretastatin (B1194345) A-4.

Protein Kinase Inhibition (e.g., VEGFR-2, c-Met, Flt-3)

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Derivatives of 1,8-naphthyridine have been investigated as inhibitors of several protein kinases.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While direct IC50 values for this compound derivatives against VEGFR-2 are not extensively reported, the broader class of naphthyridine derivatives has been explored for this activity. The design of various heterocyclic compounds as VEGFR-2 inhibitors often incorporates structural motifs present in naphthyridines, suggesting the potential for this scaffold to target VEGFR-2.

c-Met: The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a role in cell proliferation, migration, and invasion. A review on the medicinal chemistry of 1,8-naphthyridines as anticancer agents highlights their potential as c-Met kinase inhibitors.

Flt-3: Fms-like tyrosine kinase 3 (FLT-3) is another receptor tyrosine kinase, and mutations in this kinase are common in acute myeloid leukemia (AML). Certain alkynyl aminoisoquinoline and naphthyridine compounds have been shown to inhibit FLT3 kinase activity at low nanomolar concentrations. The lead compound, HSN431, potently inhibited the viability of AML cells with IC50 values less than 1 nM and was also effective against drug-resistant AML cells.

DNA Intercalation and Related Mechanisms

DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. This mechanism is often associated with the anticancer activity of planar aromatic molecules. Review articles have indicated that 1,8-naphthyridine derivatives can function as DNA intercalators.

The planar structure of the 1,8-naphthyridine ring system is conducive to insertion between DNA base pairs, which can alter the DNA's conformation and inhibit processes like DNA duplication and transcription, thereby suppressing cancer cell growth. This intercalation is often linked to the inhibition of topoisomerase II, as seen with the compound voreloxin, which intercalates DNA in the presence of the enzyme. A molecular docking study of a novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivative suggested that it intercalates with the DNA segment of topoisomerase II, similar to voreloxin. While the broader class of 1,8-naphthalimides are well-known DNA intercalators, the 1,8-naphthyridine scaffold also possesses this capability.

Angiogenesis and Ras Protein Pathway Inhibition

The inhibition of angiogenesis and the Ras protein pathway are critical strategies in cancer therapy. A comprehensive review on the anticancer potential of 1,8-naphthyridine analogues explicitly mentions both angiogenesis inhibition and Ras protein inhibition as mechanisms through which these derivatives exert their effects.

The anti-angiogenic activity of these compounds is likely linked to the inhibition of protein kinases such as VEGFR-2, which are central to the process of new blood vessel formation.

The Ras proteins are a family of small GTPases that are key components of signaling pathways that control cell proliferation, differentiation, and survival. Mutations in Ras genes are very common in human cancers. A recent study identified a novel 1,7-naphthyridine (B1217170) derivative, HH0043, as a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a crucial role in activating KRAS. This compound demonstrated significant tumor inhibitory effects in a xenograft mouse model of KRAS-mutated lung cancer, highlighting the potential of the naphthyridine scaffold to target the Ras pathway.

Telomerase Inhibition

Telomerase is an enzyme crucial for the maintenance of telomere length and is overexpressed in the majority of cancer cells, making it a key target for anticancer drug development. Certain derivatives of the 1,8-naphthyridine scaffold have been investigated as potential telomerase inhibitors. While direct studies on this compound are limited, research on related compounds provides insight into this potential. For instance, a dimeric form of a 2-amino-1,8-naphthyridine derivative has been shown to bind to the human telomeric DNA sequence, inducing a significant conformational change. This binding was found to inhibit the elongation of the telomeric repeat by telomerase, highlighting the potential of the 1,8-naphthyridine core structure in telomerase inhibition.

Anti-inflammatory and Analgesic Effects

Derivatives of 1,8-naphthyridine have demonstrated significant anti-inflammatory and analgesic properties. Research has led to the development of several series of compounds with potent activities in preclinical models.

Substituted 5-aminotriazolo[4,3-a]naphthyridine-6-carboxamides, for example, have shown very interesting anti-inflammatory properties in rat models. One particular compound from this series exhibited an 80% inhibition of edema at a potent threshold dose. Notably, this compound did not show gastrolesive effects at high oral doses in rats.

In the same vein, 5-aminoimidazo[1,2-a]naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. While this class of compounds generally displayed notable analgesic properties, many of the related 5-aminotriazolo[4,3-a]naphthyridine-6-carboxamides exhibited very potent anti-inflammatory activity with less pronounced analgesic effects. A key finding for all these effective compounds was the complete absence of acute gastrolesivity in rats.

Further modifications to the triazole ring of 5-(alkylamino)-N,N-diethyltriazolo[4,3-a]naphthyridine-6-carboxamides have also been explored. While replacing a 9-alkyl substituent with an ester or amide group generally led to a decrease in anti-inflammatory activity, some of the new derivatives still retained good anti-inflammatory properties.

Antiviral Applications

The 1,8-naphthyridine scaffold is a recognized pharmacophore with antiviral activity against a range of viruses, including HIV, Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV). The broad-spectrum antiviral potential of 1,8-naphthyridine derivatives has made them an attractive starting point for the development of new antiviral agents.

Enoxacin, a well-known fluoroquinolone antibiotic containing the 1,8-naphthyridine core, and its derivatives have been examined for various therapeutic applications, including as antiviral agents. The versatility of the 1,8-naphthyridine structure allows for chemical modifications that can lead to compounds with potent antiviral efficacy.

Neurological Disease Research

Derivatives of 1,8-naphthyridine have shown promise in the context of neurological disorders, with potential applications in Alzheimer's disease, depression, and multiple sclerosis.

Potential in Alzheimer's Disease Therapy

A multitarget approach to Alzheimer's disease therapy has led to the investigation of 1,8-naphthyridine derivatives as both cholinesterase inhibitors and regulators of cellular calcium. These compounds are structurally related to tacrine, an anticholinesterase agent, and 1,4-dihydropyridines, which are known calcium channel antagonists.

Many of the synthesized 1,8-naphthyridine derivatives have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with a preference for AChE inhibition. Additionally, derivatives containing a 4-aryl-1,4-dihydropyridine-like moiety have been found to block voltage-dependent calcium channels, particularly the L-subtype.

Interestingly, one specific 1,8-naphthyridine derivative was found to have a slight "Ca2+-promoter" effect, which was linked to a cytoprotective effect against various toxic stimuli. This nuanced regulation of calcium homeostasis, rather than a complete blockade, is thought to be beneficial for neuroprotection.

Role in Depression and Multiple Sclerosis Research

In the field of depression research, 1,8-naphthyridine-3-carboxylic acid analogs have been synthesized and identified as potential 5-HT3 receptor antagonists with antidepressant-like activity. In preclinical models, several of these compounds exhibited significant antidepressant-like effects in the forced swim test and tail suspension test in mice, without affecting locomotor activity.

For multiple sclerosis, a new 1,8-naphthyridin-2-one derivative and its analogues, acting as selective CB2 agonists, have been studied for their immunomodulatory effects. These compounds were found to block the proliferation of activated lymphocytes from MS patients, down-regulate the production of the pro-inflammatory cytokine TNF-α, and inhibit key signaling pathways involved in inflammation (Akt, Erk, and NF-kB). Notably, the 1,8-naphthyridin-2-one derivative was more effective at inhibiting cell activation markers in lymphocytes from MS patients compared to healthy controls and reduced the levels of Cox-2 in patient-derived lymphocytes. These findings suggest a potential therapeutic application for these compounds in neuro-inflammation.

Other Pharmacological Activities

The pharmacological potential of 1,8-naphthyridine derivatives extends beyond the previously mentioned areas. For instance, various 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines have been synthesized and screened for a range of activities.

Several of these compounds exhibited significant anticonvulsant activity, with some being equivalent in efficacy to diazepam at the tested dose. Additionally, certain derivatives displayed sympathetic blocking activity. The antibacterial activity of 1,8-naphthyridine derivatives has also been a subject of investigation, although the specific compounds mentioned above were found to be devoid of activity against the tested bacterial strains.

| Compound Class | Biological Activity | Key Findings |

| 2-amino-1,8-naphthyridine derivative | Telomerase Inhibition | Binds to human telomeric DNA and inhibits telomerase activity. |

| 5-aminotriazolo[4,3-a]naphthyridine-6-carboxamides | Anti-inflammatory, Analgesic | Potent anti-inflammatory effects with no gastrolesivity. |

| 5-aminoimidazo[1,2-a]naphthyridine-6-carboxamides | Analgesic | Notable analgesic properties. |

| Enoxacin and derivatives | Antiviral | Potential antiviral applications. |

| 1,8-Naphthyridine derivatives with 4-aryl-1,4-DHP-like moiety | Alzheimer's Disease | Moderate cholinesterase inhibition and L-type calcium channel blockade. |

| 1,8-naphthyridine-3-carboxylic acid analogs | Depression | 5-HT3 receptor antagonism with antidepressant-like activity. |

| 1,8-naphthyridin-2-one derivatives | Multiple Sclerosis | Selective CB2 agonists with immunomodulatory and anti-inflammatory effects. |

| 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines | Anticonvulsant | Significant anticonvulsant activity, comparable to diazepam. |

Anti-allergic Activity

Derivatives of the 1,8-naphthyridine nucleus have been reported to possess anti-allergic properties. nih.govnih.gov This activity is a component of the broad spectrum of pharmacological effects associated with this class of compounds. nih.gov While the general anti-allergic potential of 1,8-naphthyridine derivatives is acknowledged in scientific literature, specific research focusing on this compound derivatives and detailing their mechanisms or providing quantitative data on their anti-allergic efficacy is not extensively available in publicly accessible research. Further investigation is required to fully elucidate the potential of these specific derivatives as anti-allergic agents.

Anticonvulsant Properties